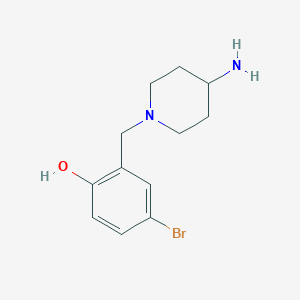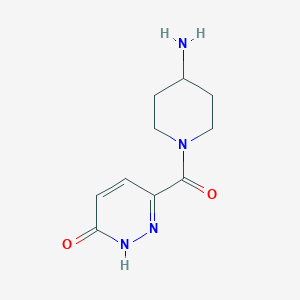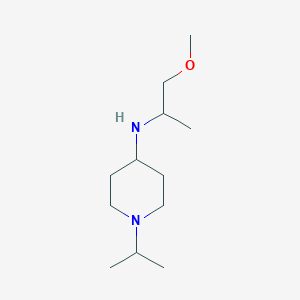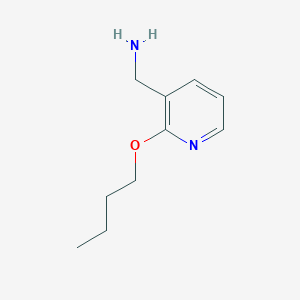
6-chloro-N-((1r,4r)-4-methylcyclohexyl)pyridazin-3-amine
Overview
Description
6-Chloro-N-((1r,4r)-4-methylcyclohexyl)pyridazin-3-amine, abbreviated as 6-Cl-MCPA, is a pyridazinone-based amine that has been used in various scientific research applications. It has been studied for its pharmacological properties and its potential use in the synthesis of various pharmaceutical compounds. It has also been used in the synthesis of several other compounds, including the anti-inflammatory drug etodolac.
Scientific Research Applications
6-Cl-MCPA has been studied for its pharmacological properties and its potential use in the synthesis of various pharmaceutical compounds. It has been used as a lead compound in the synthesis of several anti-inflammatory drugs, including etodolac. In addition, it has been studied for its potential use in the synthesis of anticonvulsants, antihistamines, and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Cl-MCPA is not yet fully understood. However, studies have shown that it has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, it has been shown to inhibit the production of nitric oxide and other inflammatory mediators.
Biochemical and Physiological Effects
6-Cl-MCPA has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and other cardiovascular functions. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
The use of 6-Cl-MCPA in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it a convenient and cost-effective reagent for laboratory experiments. Additionally, it has been shown to have a wide range of pharmacological properties, which makes it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to its use. For example, it has been shown to have a relatively short half-life, which may limit its usefulness in long-term experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its utility in certain experiments.
Future Directions
There are several potential future directions for 6-Cl-MCPA. One potential direction is to further explore its pharmacological properties and its potential use in the synthesis of various pharmaceutical compounds. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient and effective methods for synthesizing it. Additionally, further research could be done to explore its potential use in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, research could be done to explore its potential use in the development of new drugs and other compounds.
properties
IUPAC Name |
6-chloro-N-(4-methylcyclohexyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-2-4-9(5-3-8)13-11-7-6-10(12)14-15-11/h6-9H,2-5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSXBNQHMBQJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-((1r,4r)-4-methylcyclohexyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)
![2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B1486432.png)

![[5-(2-Fluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1486434.png)


![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)



amine](/img/structure/B1486447.png)

![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)